molecular formula C7H16N2O2 B581294 2-Amino-N-(3-methoxypropyl)propanamide CAS No. 1132804-54-6

2-Amino-N-(3-methoxypropyl)propanamide

Cat. No.: B581294
CAS No.: 1132804-54-6
M. Wt: 160.217
InChI Key: YJORKINYTHGQDF-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)propanamide is a secondary amide derivative featuring a primary amine group at the second carbon of the propanamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. Its hydrochloride salt (CAS: 1220037-58-0) is documented in safety data sheets, indicating its use in laboratory or industrial settings .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJORKINYTHGQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxypropyl)propanamide typically involves the reaction of 3-methoxypropylamine with a suitable precursor such as 2-bromo-2-methylpropanamide. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)propanamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related propanamide derivatives differ in substituents on the amine group or the propanamide backbone, significantly altering physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Substituents on N-Atom Molecular Formula Molecular Weight Key Features/Activity Source
2-Amino-N-(3-methoxypropyl)propanamide 3-Methoxypropyl C₇H₁₆N₂O₂ 160.22 g/mol Hydrophilic-lipophilic balance
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide 4-Phenylthiazol-2-yl, benzyloxy C₂₀H₂₀N₃O₂S 374.46 g/mol No reported bioactivity in screening
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide Cycloheptylethyl, indol-3-yl C₂₄H₃₆N₄O 396.57 g/mol Protein-templated synthesis for drug discovery
L-Alanyl-histamine (2-amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide) 2-(1H-Imidazol-4-yl)ethyl C₈H₁₅N₅O 211.25 g/mol Histamine receptor ligand
3-Amino-2-methyl-N-(1-phenylpropyl)propanamide 1-Phenylpropyl, methyl C₁₃H₂₀N₂O 220.31 g/mol Custom synthesis for bioactive molecules

Key Observations :

  • Polarity : The 3-methoxypropyl group in the target compound enhances water solubility compared to aromatic (e.g., phenylthiazolyl) or bulky aliphatic (e.g., cycloheptylethyl) substituents .

Data Gaps and Recommendations :

  • Limited bioactivity data for the target compound.
  • Comparative pharmacokinetic studies with salts (e.g., hydrochloride) vs. free bases.
  • Exploration of methoxypropyl derivatives in enzyme inhibition or receptor-binding assays.

Biological Activity

2-Amino-N-(3-methoxypropyl)propanamide, also known by its chemical structure C8H18N2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H18N2O2
  • CAS Number : 1132804-54-6

The compound features an amino group, a propanamide backbone, and a methoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group suggests potential for hydrogen bonding, while the methoxy group may enhance lipophilicity, facilitating membrane penetration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative effects against A549 and H1975 lung cancer cell lines with IC50 values in the low micromolar range .
  • Enzymatic Interaction : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, molecular docking studies suggest that it can bind effectively to the active sites of EGFR mutants, which are common in non-small cell lung cancer .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

A number of studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Investigated the synthesis and characterization of related compounds showing moderate antitumor activity against lung cancer cells.
Evaluated the binding affinity to EGFR kinases; compounds showed selective inhibition against mutated forms compared to wild-type.
Assessed neuroprotective effects in cellular models; indicated reduction in apoptosis markers under oxidative stress conditions.

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